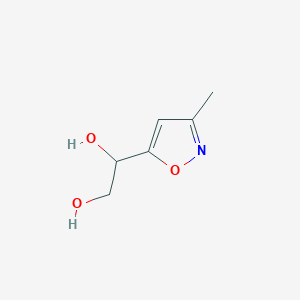
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid is an organic compound with a complex structure that includes a hydroxyl group, a methoxy group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable reagent to introduce the hydroxyl and acetic acid groups. This process typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of precursor compounds using air or oxygen in the presence of catalysts. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts at a pH value of ≤ 7 and temperatures around 50°C can produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of an acetic acid group.
2-Methoxybenzeneacetic acid: Lacks the hydroxyl group present in 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid.
2-Hydroxy-5-methoxyacetophenone: Contains a ketone group instead of an acetic acid group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-6-3-4-8(14-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
Clave InChI |
KYGFEGVSCJQFPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

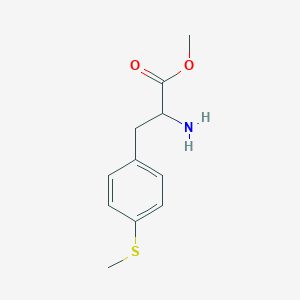
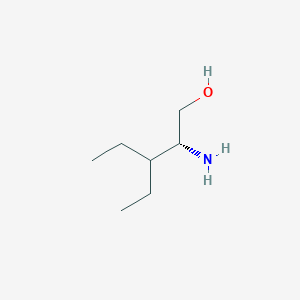

![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)
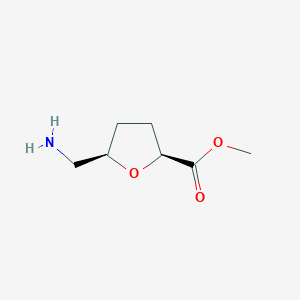
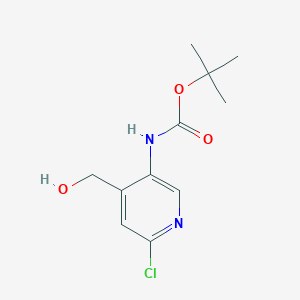


![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)

